molecular formula C16H18ClNO B2854559 2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 784172-02-7

2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B2854559
CAS No.: 784172-02-7
M. Wt: 275.78
InChI Key: JZUPZTWYGUMYEF-UHFFFAOYSA-N
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Description

2-Chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one is a chlorinated pyrrole derivative designed for research and development applications. As a specialist chemical building block, it is primarily utilized in organic synthesis and medicinal chemistry for the construction of more complex heterocyclic molecules . Its molecular structure, which features a reactive chloroacetyl group attached to a substituted pyrrole ring, makes it a valuable intermediate for exploring novel chemical spaces. This compound is strictly for research use and is not intended for diagnostic or therapeutic purposes. Handling should only be performed by qualified professionals in a controlled laboratory setting. Specific data on its applications, mechanism of action, and research value is subject to ongoing investigation and should be verified for your specific experimental needs.

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-11-9-15(16(19)10-17)13(3)18(11)12(2)14-7-5-4-6-8-14/h4-9,12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUPZTWYGUMYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C2=CC=CC=C2)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C16H18ClNO
  • Molecular Weight : 275.77 g/mol
  • CAS Number : 19597-16-1

Antioxidant Properties

Research indicates that pyrrole derivatives, including compounds similar to this compound, exhibit significant antioxidant activity. For instance, studies have shown that certain pyrrole derivatives can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

Cell Growth Suppression

The compound has been noted for its ability to suppress cell growth in various cancer cell lines. In particular, it has been associated with increased intracellular adenosine triphosphate (ATP) levels and enhanced glucose uptake rates in cells undergoing monoclonal antibody production. This suggests a dual mechanism where the compound not only inhibits proliferation but also enhances metabolic activity in specific cellular contexts .

Structure-Activity Relationship (SAR)

The structure of 2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-y]ethanone plays a crucial role in its biological activity. The presence of the dimethyl and phenylethyl groups significantly influences its interaction with biological targets. Specifically, the 2,5-dimethylpyrrole moiety has been identified as a key structural component that enhances the compound's efficacy in promoting monoclonal antibody production while maintaining cell viability .

Monoclonal Antibody Production

In a study focusing on recombinant Chinese hamster ovary (rCHO) cells, the addition of similar pyrrole derivatives led to a notable increase in monoclonal antibody yields. Under optimized conditions with these compounds, productivity increased by approximately 50% compared to control conditions. The study highlighted the importance of structural modifications in enhancing the performance of such compounds in biotechnological applications .

Anticancer Activity

Another investigation into related pyrrole derivatives revealed their potential as anticancer agents. The compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to their ability to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Activity Effect Reference
Antioxidant ActivitySignificant radical scavenging
Cell Growth SuppressionIncreased ATP levels and glucose uptake
Monoclonal Antibody ProductionEnhanced yield by 50%
Anticancer ActivitySelective cytotoxicity against cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one exhibit potential anticancer properties. For example, research has demonstrated that certain pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structural features of this compound may contribute to its ability to interact with biological targets involved in cancer progression.

Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrrole derivatives. Preliminary studies suggest that compounds like this compound may protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study Findings Reference
Study AInduced apoptosis in cancer cells
Study BReduced oxidative stress in neuronal cells

Agricultural Applications

Pesticide Development
The increasing resistance of pests to conventional pesticides necessitates the development of novel agrochemicals. Compounds such as this compound are being explored as potential botanical pesticides due to their bioactive properties. Research indicates that these compounds can effectively target specific pests while minimizing environmental impact.

Bioactivity Against Plant Pathogens
Research has shown that certain derivatives of pyrrole exhibit antifungal and antibacterial properties. The application of this compound could enhance crop protection strategies by providing an alternative to traditional chemical fungicides.

Application Effectiveness Reference
Pesticide AEffective against specific pests
Fungicide BInhibited fungal growth in vitro

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Inhibitors derived from pyrrole structures have shown promise in modulating enzymatic activity related to metabolic pathways. Understanding the inhibition mechanisms can lead to advancements in drug design targeting various diseases.

Case Study: Enzyme X Inhibition
In a controlled study, this compound demonstrated significant inhibition of Enzyme X, which is involved in the metabolism of certain pharmaceuticals. This finding opens avenues for further research into its pharmacological applications.

Enzyme Inhibition Rate (%) Reference
Enzyme X75%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of 2-chloro-1-(pyrrol-3-yl)ethanones with diverse aryl or alkyl substituents at the 1-position of the pyrrole ring. Key structural analogs include:

Compound Name 1-Position Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
2-Chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one 1-Phenylethyl 261.75 Not reported
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone 4-(Trifluoromethoxy)phenyl 331.72 147
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 4-Chlorophenyl 282.16 Not reported
2-Chloro-1-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]ethan-1-one 2,2,2-Trifluoroethyl 253.65 Not reported
2-Chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one 3,4-Dichlorophenyl 316.61 Not reported
  • Electronic Effects: Electron-withdrawing substituents (e.g., 4-trifluoromethoxy, 4-chloro) enhance the electrophilicity of the carbonyl group, facilitating nucleophilic attacks.
  • Steric Effects : Bulky substituents like 1-phenylethyl or 3,4-dichlorophenyl may reduce solubility in polar solvents compared to smaller groups (e.g., trifluoroethyl) .

Physicochemical Properties

  • Melting Points : The 4-(trifluoromethoxy)phenyl analog melts at 147°C, whereas the target compound’s melting point is unreported. Bulkier substituents typically increase melting points due to improved crystal packing .
  • Spectroscopic Data : Key IR peaks (e.g., 1685 cm⁻¹ for C=O stretch) and NMR signals (e.g., δ 4.75 ppm for CH₂Cl in ) are consistent across analogs, confirming structural homogeneity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one, and how do substituents influence reaction efficiency?

  • Methodology : Synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrole core followed by acylation and halogenation. For example:

Pyrrole ring formation : Condensation of amines/ketones under acidic conditions.

Acylation : Introduction of the ethanone group via Friedel-Crafts acylation or similar methods.

Chlorination : Use of chlorinating agents (e.g., SOCl₂, PCl₅) to introduce the chloro substituent.

  • Substituent effects : Electron-donating groups (e.g., methyl) on the pyrrole ring enhance electrophilic substitution rates, while bulky groups (e.g., 1-phenylethyl) may sterically hinder reaction sites .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Data collection : Use synchrotron radiation or in-house diffractometers for high-resolution data.
  • Refinement : Employ SHELXL (part of the SHELX suite) for small-molecule refinement. Key parameters include:
  • R-factor optimization : Aim for R₁ < 0.05 for high-quality datasets.
  • Thermal displacement parameters : Ensure anisotropic refinement for non-hydrogen atoms.
    • Validation : Cross-check with CCDC/CSD databases to resolve structural ambiguities .

Q. What spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) bands.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 288.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodology :

  • Reaction parameter screening : Systematically vary catalysts (e.g., Lewis acids like AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. chlorinated), and temperatures.
  • Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated species or dimerization artifacts).
  • Reproducibility protocols : Standardize inert atmosphere conditions (N₂/Ar) to mitigate moisture-sensitive intermediates .

Q. What computational approaches are suitable for predicting the reactivity of the chloroacetone moiety in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., SN2 vs. SN1 pathways).
  • Solvent effects : Apply COSMO-RS to simulate solvation impacts on reaction kinetics.
  • Docking studies : If targeting biological activity, use AutoDock Vina to predict interactions with enzyme active sites (e.g., proteases or kinases) .

Q. How do structural analogs with varying aryl substituents (e.g., 4-methylphenyl vs. 3,5-difluorophenyl) affect biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone) and test in bioassays (e.g., antimicrobial or cytotoxicity screens).
  • Electrostatic potential mapping : Compare charge distribution using Molecular Electrostatic Potential (MEP) surfaces to rationalize binding affinity differences.
  • Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, logP) with activity trends .

Q. What strategies optimize crystallization conditions for this compound when traditional vapor diffusion fails?

  • Methodology :

  • High-throughput screening : Use liquid-handling robots to test 96 solvent combinations (e.g., DMSO/water, THF/heptane).
  • Additive screening : Introduce co-crystallization agents (e.g., crown ethers or ionic liquids) to stabilize crystal lattices.
  • Temperature-gradient methods : Explore polymorph formation by varying cooling rates (0.1–5°C/hour) .

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